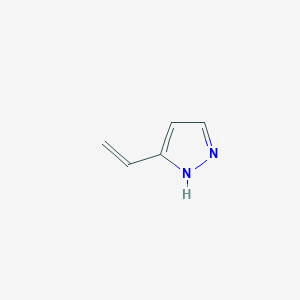

3-Ethenyl-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Core in Organic and Medicinal Chemistry Research

The pyrazole nucleus is a cornerstone in the fields of organic and medicinal chemistry, a fact underscored by its presence in numerous biologically active molecules and commercially successful pharmaceuticals. tandfonline.combenthamdirect.comtandfonline.com Its unique electronic properties and the ability of its nitrogen atoms to engage in hydrogen bonding make it an ideal scaffold for designing molecules that can interact with biological targets with high specificity and affinity. nih.gov

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative. ijrpr.comsphinxsai.commdpi.com This discovery laid the groundwork for over a century of research that has unveiled the immense therapeutic potential of this heterocyclic system. ijrpr.comnumberanalytics.com Early investigations focused on the fundamental reactivity and properties of pyrazoles, but as the 20th century progressed, the focus shifted towards their application in medicine and agriculture. ijrpr.comsphinxsai.com The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. sphinxsai.commdpi.comwikipedia.org

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. tandfonline.combenthamdirect.com The pyrazole ring is widely recognized as such a scaffold. tandfonline.combenthamdirect.comtandfonline.commdpi.com This is evidenced by the diverse range of pharmacological activities exhibited by pyrazole-containing compounds, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. mdpi.commdpi.comglobalresearchonline.netnih.govnih.gov A multitude of pyrazole derivatives have been successfully developed into blockbuster drugs, such as the anti-inflammatory agent celecoxib (B62257) and the erectile dysfunction medication sildenafil. tandfonline.combenthamdirect.comtandfonline.com The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in newly approved drugs. tandfonline.com

Classification and Structural Uniqueness of 3-Ethenyl-1H-pyrazole

This compound belongs to the class of N-heterocyclic compounds and, more specifically, to the family of substituted pyrazoles. sigmaaldrich.com The presence of the ethenyl group at the C3 position of the pyrazole ring is a key structural feature that dictates its reactivity and potential applications. sigmaaldrich.com

The systematic IUPAC name for this compound is 3-vinyl-1H-pyrazole. sigmaaldrich.com The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants. The "1H" designation indicates that the nitrogen at position 1 bears a hydrogen atom. Isomerism in ethenyl pyrazoles can arise from the position of the ethenyl group on the pyrazole ring (e.g., 3-ethenyl, 4-ethenyl, or 5-ethenyl) and the position of the double bond within the substituent. Furthermore, N-substituted ethenyl pyrazoles can exist as different regioisomers. The tautomerism of the pyrazole ring, where the proton on the nitrogen can shift between the two nitrogen atoms, is another important consideration. nih.gov

While the ethenyl group is a common substituent in various heterocyclic systems, its attachment to the pyrazole ring imparts a unique combination of electronic and steric properties. Compared to ethenyl-substituted pyridines or pyrroles, the adjacent nitrogen atoms in the pyrazole ring influence the electron density of the vinyl group, which in turn affects its reactivity in polymerization and other addition reactions. The free-radical phenylation of 1-phenylpyrazole, for instance, has been studied to understand the orientation of substitution, providing insights that can be compared to other aryl-substituted heterocycles. cdnsciencepub.com

Research Trajectory and Future Directions for Ethenyl Pyrazole Derivatives

Current research on ethenyl pyrazole derivatives is focused on leveraging the reactive vinyl group for the synthesis of novel polymers and complex molecular architectures. The ability of the ethenyl group to participate in "click chemistry" reactions makes it a valuable handle for creating diverse molecular libraries for drug discovery and materials science. smolecule.com Future research will likely explore the development of new catalytic methods for the selective functionalization of the ethenyl group, as well as the investigation of the biological activities of the resulting pyrazole-based compounds. The synthesis of pyrazole-containing fused heterocyclic systems is also a promising area of research, with potential applications in the development of novel therapeutic agents and functional materials. mdpi.com

Data Tables

Table 1: Chemical Compound Names

| Compound Name |

| This compound |

| 1-Pyrazolyl-alanine |

| Celecoxib |

| Sildenafil |

| Pyridine |

| Pyrrole |

| 1-Phenylpyrazole |

| Antipyrine |

| Metamizole |

| Aminophenazone |

| Phenylbutazone |

| Sulfinpyrazone |

| Oxyphenbutazone |

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | 3-vinyl-1H-pyrazole sigmaaldrich.com |

| Synonyms | 3-vinyl-1H-pyrazole sigmaaldrich.com |

| CAS Number | 56342-52-0 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C5H6N2 sigmaaldrich.com |

| InChI Code | 1S/C5H6N2/c1-2-5-3-4-6-7-5/h2-4H,1H2,(H,6,7) sigmaaldrich.com |

| InChI Key | YPIINMAYDTYYSQ-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Yellow liquid sigmaaldrich.com |

| Storage Temperature | 0-8 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-ethenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-3-4-6-7-5/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIINMAYDTYYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethenyl 1h Pyrazole and Its Derivatives

De Novo Synthesis Routes of the Pyrazole (B372694) Core

De novo synthesis provides a versatile approach to the pyrazole core, allowing for the introduction of various substituents. Key methods include cyclization reactions with hydrazine (B178648) derivatives and cycloaddition reactions.

Cyclization Reactions with Hydrazine Derivatives

The reaction of hydrazine and its derivatives with 1,3-dicarbonyl compounds or their equivalents is a classic and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. beilstein-journals.orgmdpi.com This approach is valued for its simplicity and the ready availability of starting materials. acs.org

The cyclocondensation of β-diketones with hydrazine or substituted hydrazines is a direct and efficient route to polysubstituted pyrazoles. mdpi.comnih.gov This reaction typically proceeds by the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. beilstein-journals.org However, when using unsymmetrical β-diketones and substituted hydrazines, the formation of regioisomeric products is possible. mdpi.com

Similarly, β-keto esters are valuable precursors for the synthesis of pyrazole derivatives. beilstein-journals.org For instance, the reaction of ethyl 2-(4-chloro-3-methylbenzy)-3-oxobutanoate with hydrazine hydrate (B1144303) yields the corresponding pyrazole. The reaction of β-keto esters with hydrazines can be used to synthesize a variety of substituted pyrazoles, including those with potential antimicrobial activity. srce.hr A one-pot approach for the synthesis of ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates involves an improved Claisen condensation-Knorr reaction sequence. researchgate.net

The following table provides examples of pyrazole synthesis from β-diketones and β-keto esters:

| Starting Material 1 | Starting Material 2 | Product | Reference |

| β-Diketone | Hydrazine Derivative | Polysubstituted Pyrazole | mdpi.com |

| Ethyl 2-(4-chloro-3-methylbenzy)-3-oxobutanoate | Hydrazine Hydrate | Pyrazole Derivative | chem-soc.si |

| Acetophenone Derivative | Diethyl Oxalate | Ethyl 4-(substituted phenyl)-2,4-dioxobutanoate | srce.hr |

| Deoxybenzoins | Ethyl Oxalyl Chloride | Ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates | researchgate.net |

Hydrazine hydrate is a common reagent in pyrazole synthesis, reacting with various dicarbonyl compounds and their equivalents. nih.gov For example, the condensation of 1,3-dicarbonyl compounds with hydrazine hydrate is a fundamental method for preparing pyrazoles. rsc.org This reaction can be extended to four-component syntheses, where a β-ketoester reacts with hydrazine hydrate to form a pyrazolone, which then undergoes further reactions to yield complex pyrazole derivatives. nih.gov The reaction of activated enol ethers with hydrazine hydrate also provides a route to 3,4-disubstituted pyrazoles. beilstein-journals.org

Cycloaddition Reactions

Cycloaddition reactions offer another powerful strategy for the construction of the pyrazole ring, providing access to a wide range of substituted pyrazoles with high regioselectivity. sci-hub.se

The 1,3-dipolar cycloaddition of diazo compounds with alkenes or alkynes is a well-established and atom-economical method for pyrazole synthesis. sci-hub.sersc.org This reaction allows for the regioselective formation of the pyrazole ring. sci-hub.se Diazo compounds, which can be generated in situ from sources like N-tosylhydrazones to enhance safety, react with dipolarophiles to form the pyrazole core. acs.orgscispace.com The reaction of diazo compounds with terminal alkynes, for instance, can regioselectively produce 3,5-disubstituted pyrazoles. acs.org

A notable application of this methodology is the synthesis of chiral pyrazoles through a cascade reaction involving the decomposition of a chiral tosylhydrazone to a diazo compound, followed by a 1,3-dipolar cycloaddition with a terminal alkyne and a subsequent acs.orgrsc.org-sigmatropic rearrangement. scispace.com

The following table summarizes examples of 1,3-dipolar cycloaddition reactions for pyrazole synthesis:

| 1,3-Dipole Source | Dipolarophile | Product | Key Features | Reference |

| α-Diazocarbonyl compounds | Alkynes | Pyrazole | Solvent-free conditions, high yields | rsc.org |

| Diazo compounds from N-tosylhydrazones | Terminal Alkynes | 3,5-Disubstituted Pyrazoles | Regioselective | acs.org |

| Chiral N-tosylhydrazones | Terminal Alkynes | Chiral Pyrazoles | Cascade reaction, stereoretentive | scispace.com |

Intermolecular cycloaddition reactions are a versatile tool for constructing the pyrazole ring. arkat-usa.org For example, the [3+2] cycloaddition of nitrile imines, often generated in situ, with alkynes is a common approach. rsc.org Silver(I) salts have been shown to promote the 1,3-dipolar cycloaddition of nitrilimines, offering an alternative to traditional organic bases. arkat-usa.org More recently, a base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones has been developed for the regioselective synthesis of polysubstituted pyrazoles under mild conditions. acs.org This method takes advantage of the unique reactivity of the dithianyl group, which allows for further derivatization of the resulting pyrazole. acs.org

Introduction of the Ethenyl Moiety

A common and versatile approach to synthesizing 3-ethenyl-1H-pyrazole involves the introduction of the vinyl group onto a preformed pyrazole ring. This can be achieved through several methods, including direct ethenylation, cross-coupling reactions, and olefination strategies.

Direct Ethenylation Strategies

Direct ethenylation involves the direct addition of a vinyl equivalent to the pyrazole core. While specific examples for the direct ethenylation of 3-H pyrazoles to yield this compound are not extensively detailed in the provided results, the concept of direct functionalization of the pyrazole ring is well-established. For instance, direct C-4 thiocyanation and selenocyanation of the pyrazole skeleton have been achieved using various reagents. beilstein-journals.org These methods highlight the potential for direct C-H functionalization, which could theoretically be adapted for ethenylation.

Cross-Coupling Reactions (e.g., Heck coupling for vinylation)

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for the vinylation of aryl or heteroaryl halides. mdpi.comcdnsciencepub.com This reaction can be applied to introduce an ethenyl group at the 3-position of a pyrazole ring. Typically, a 3-halopyrazole (e.g., 3-bromo- (B131339) or 3-iodopyrazole) is reacted with a vinylating agent, such as ethylene (B1197577) or a vinylboronic acid derivative, in the presence of a palladium catalyst and a base. x-mol.com The efficiency and regioselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. mdpi.comcdnsciencepub.comresearchgate.net For instance, the use of bulky pyrazole-based ligands in palladium(II) complexes has been shown to control the steric and electronic properties of the catalyst, thereby influencing the outcome of the Heck cross-coupling reaction. researchgate.net

Wittig and Horner-Wadsworth-Emmons Olefination Analogues

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are classic methods for forming carbon-carbon double bonds, and they can be adapted to introduce an ethenyl group onto a pyrazole ring. sci-hub.sewikipedia.org

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. To synthesize this compound, a pyrazole-3-carboxaldehyde would be reacted with a methylidenephosphorane (Ph3P=CH2). sci-hub.se The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt and a strong base. The Wittig reaction has been utilized in the synthesis of various heterocyclic compounds. acs.orgsci-hub.sescispace.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.orgnih.gov This reaction often provides better yields and higher E-selectivity for the resulting alkene. For the synthesis of this compound, a pyrazole-3-carboxaldehyde would be treated with a methylphosphonate (B1257008) ester in the presence of a base. thieme-connect.comresearchgate.netacs.org The HWE reaction has been successfully employed in the synthesis of various α,β-unsaturated nitriles and other complex molecules. researchgate.net

Derivatization Strategies for this compound

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can occur at the pyrazole ring or the ethenyl moiety.

Functionalization of the Pyrazole Ring

The pyrazole ring in this compound possesses reactive sites that can be targeted for functionalization. Electrophilic substitution reactions, such as nitration, halogenation, and acylation, typically occur at the C4 position of the pyrazole ring. nih.gov The introduction of functional groups can also be achieved by starting with appropriately substituted precursors during the pyrazole synthesis. mdpi.com For example, using substituted hydrazines can lead to N1-substituted pyrazoles. nih.gov

Reactions at the Ethenyl Group

The ethenyl group of this compound is a reactive site for various addition and modification reactions, typical of a carbon-carbon double bond.

The double bond of the ethenyl group can undergo electrophilic addition reactions. byjus.com For example, halogenation with bromine (Br₂) in an inert solvent like carbon tetrachloride would be expected to yield 1,2-dibromoethyl)pyrazole. mdpi.com Hydrohalogenation with hydrogen halides like HCl or HBr typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, to give a 1-(1-haloethyl)pyrazole derivative. mdpi.com However, these reactions on vinylpyrazoles can be complex, sometimes leading to mixtures of products including those from substitution at the C4 position or salt formation at the ring nitrogen. mdpi.com Dichlorocyclopropanation of a vinylpyrazole has also been reported, using chloroform (B151607) and sodium hydroxide (B78521) under phase-transfer catalysis to form a dichlorocyclopropyl-pyrazole derivative. nih.gov

The ethenyl group is susceptible to oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, basic conditions, or ozonolysis (O₃) followed by a workup, can cleave the double bond. libretexts.orglibretexts.org Depending on the workup conditions, ozonolysis can yield either an aldehyde (3-formyl-1H-pyrazole) with a reductive workup (e.g., using zinc or dimethyl sulfide) or a carboxylic acid (1H-pyrazole-3-carboxylic acid) with an oxidative workup (e.g., using hydrogen peroxide). youtube.com The vinyl group can also be removed (deprotected) by mild treatment with KMnO₄. researchgate.net

Reduction of the ethenyl group to an ethyl group can be readily achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). The pyrazole ring is generally resistant to these reduction conditions.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Oxidative Cleavage (Aldehyde) | 1. O₃, -78°C; 2. Zn/H₂O or (CH₃)₂S | 1H-Pyrazole-3-carbaldehyde | libretexts.orgyoutube.com |

| Oxidative Cleavage (Carboxylic Acid) | 1. O₃, -78°C; 2. H₂O₂ | 1H-Pyrazole-3-carboxylic acid | youtube.com |

| Oxidation (Carboxylic Acid) | Hot, basic KMnO₄ | 1H-Pyrazole-3-carboxylic acid | pharmdbm.comlibretexts.org |

| Reduction | H₂, Pd/C | 3-Ethyl-1H-pyrazole | pharmdbm.com |

Synthesis of Fused Pyrazole Systems from this compound

The bifunctional nature of this compound, possessing both a reactive double bond and a nucleophilic ring nitrogen, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the ethenyl group and the N1 or N2 atom of the pyrazole ring in a cyclization process.

One important strategy is the use of cycloaddition reactions. For example, vinylpyrazoles can act as dienophiles in Diels-Alder reactions or participate in other cycloadditions to construct a new ring fused to the pyrazole core. nih.gov A related example involves the ring-closing metathesis of 5-allylthio-1-vinylpyrazole, which, upon treatment with Grubbs' catalyst, yields 5H-pyrazolo[5,1-b] rrbdavc.orgnih.govthiazine. researchgate.net This demonstrates the utility of an alkenyl substituent in forming fused systems. Similarly, this compound could potentially react with various dienophiles or undergo intramolecular cyclization after appropriate functionalization to yield fused systems like pyrazolo[1,5-a]pyridines and other related structures. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Ethenyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the structural analysis of 3-ethenyl-1H-pyrazole derivatives. Through one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the molecular structure and providing insights into the electronic interplay between the pyrazole (B372694) ring and the ethenyl substituent.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of a this compound derivative provides a unique fingerprint of its proton environments. The analysis of a model compound, such as 1-(4-methoxybenzyl)-4-nitro-3-vinyl-1H-pyrazole, reveals characteristic signals for both the pyrazole ring and the vinyl group protons. dundee.ac.uk

The vinyl group typically presents as an AMX spin system, characterized by three distinct signals:

Hα (geminal to the ring): This proton, directly attached to the carbon bonded to the pyrazole ring, usually resonates as a doublet of doublets (dd). Its chemical shift is influenced by the electronic nature of the pyrazole ring. In the model compound, this proton (H-1') appears at approximately 7.21 ppm. dundee.ac.uk

Hβ-cis and Hβ-trans: These are the terminal vinyl protons. They also appear as doublets of doublets. The distinct coupling constants for cis and trans relationships are key identifiers. The trans coupling constant (³Jtrans) is typically larger (around 17.7 Hz) than the cis coupling constant (³Jcis, around 11.2 Hz). dundee.ac.uk The geminal coupling (²J) between these two protons is much smaller (around 1.8 Hz). dundee.ac.uk In the example derivative, these protons are found at 6.22 ppm and 5.54 ppm. dundee.ac.uk

The protons on the pyrazole ring also show characteristic chemical shifts. For instance, the H-5 proton of the pyrazole ring in the substituted example resonates as a singlet at approximately 7.94 ppm. dundee.ac.uk The broad signal for the N-H proton of the pyrazole ring is typically observed in the downfield region, though its position and appearance can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In this compound derivatives, distinct signals are observed for the pyrazole ring carbons and the ethenyl group carbons.

For the representative compound 1-(4-methoxybenzyl)-4-nitro-3-vinyl-1H-pyrazole, the carbon signals have been assigned as follows:

Pyrazole Ring Carbons: The chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) are influenced by the substituents. The carbon atom C-3, to which the vinyl group is attached, appears at approximately 130.21 ppm. dundee.ac.uk The other ring carbons, C-4 and C-5, are observed at 144.97 ppm and 129.62 ppm, respectively, with their exact positions affected by the nitro and N-benzyl groups. dundee.ac.uk

Ethenyl Group Carbons: The two carbons of the vinyl group are magnetically inequivalent. The α-carbon (C-1'), directly bonded to the pyrazole ring, resonates at a different chemical shift than the terminal β-carbon (C-2'). For the model compound, these signals are found at 125.48 ppm (C-1') and 120.01 ppm (C-2'). dundee.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals, especially in complex derivatives. These techniques map correlations between nuclei, confirming the connectivity and spatial relationships within the molecule. arkat-usa.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a this compound derivative, strong cross-peaks would be observed between the coupled protons of the vinyl group (H-1' with both H-2' protons, and the two H-2' protons with each other), confirming the AMX spin system. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show direct, one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). youtube.com This allows for the direct assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at 7.21 ppm (H-1') would correlate with the carbon signal at 125.48 ppm (C-1'). dundee.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping long-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.com It is instrumental in piecing together the molecular skeleton. Key expected correlations for a this compound derivative would include:

A cross-peak between the α-vinyl proton (H-1') and the pyrazole ring carbons C-3 and C-4.

Correlations from the β-vinyl protons (H-2') to the pyrazole carbon C-3.

A correlation between the pyrazole H-5 proton and carbons C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry. For example, NOESY could show correlations between the α-vinyl proton (H-1') and the H-4 proton of the pyrazole ring, depending on the preferred conformation around the C-C single bond.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, providing complementary information to NMR for the characterization of this compound derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of a molecule. The IR spectrum of a this compound derivative displays characteristic absorption bands that confirm the presence of the pyrazole ring and the vinyl group. arkat-usa.orgscispace.com

Key vibrational modes include:

N-H Stretching: For N-unsubstituted pyrazoles, a characteristic N-H stretching vibration is typically observed in the region of 3100-3300 cm⁻¹. This band can be broad due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching from the pyrazole ring appears above 3000 cm⁻¹. The =C-H stretching of the vinyl group also occurs in this region (typically 3010-3095 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the C=C bond in the vinyl group and the C=N and C=C bonds within the pyrazole ring are expected in the 1500-1650 cm⁻¹ region. The vinyl C=C stretch is often found near 1640 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations for the vinyl group are particularly diagnostic, appearing in the 900-1000 cm⁻¹ range and can help confirm the substitution pattern of the double bond.

Raman Spectroscopy

Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on molecular vibrations. It is often complementary to IR spectroscopy. nih.gov For molecules with a center of symmetry, certain vibrations may be IR-active but Raman-inactive, and vice versa. While this compound is not centrosymmetric, the relative intensities of bands can differ significantly between the two techniques.

In the Raman spectrum of a this compound derivative, the following features would be expected:

C=C Stretching: The C=C stretching vibration of the vinyl group, which may be weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum, typically in the 1630-1650 cm⁻¹ range. researchgate.net

Pyrazole Ring Vibrations: The symmetric "ring breathing" vibration of the pyrazole ring, which involves a concerted expansion and contraction of the ring, usually gives rise to a strong and characteristic Raman band.

C-H Stretching: As in IR, C-H stretching vibrations for both the pyrazole ring and the vinyl group are observed above 3000 cm⁻¹.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound derivatives, aiding in their definitive characterization. nih.gov

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the study of pyrazole derivatives, electron ionization mass spectrometry (EI-MS) is commonly employed. The fragmentation of the pyrazole ring is influenced by the nature and position of its substituents. researchgate.net

The mass spectrum of the parent 1H-pyrazole shows a prominent molecular ion peak, and its fragmentation is characterized by the loss of HCN and N₂. nist.gov For a compound like this compound, the fragmentation pattern is expected to be influenced by the vinyl substituent. The initial fragmentation would likely involve the loss of a hydrogen atom or the cleavage of the vinyl group. Subsequent fragmentation would follow the characteristic pathways of the pyrazole ring, including the scission of the N-N bond. rsc.orgrsc.org The presence of the vinyl group may also lead to rearrangements before fragmentation.

A plausible fragmentation pathway for this compound would involve the initial loss of a hydrogen radical to form a stable cation, followed by the elimination of acetylene (B1199291) (C₂H₂) from the vinyl group, or the characteristic loss of HCN from the pyrazole ring. The relative abundance of these fragment ions provides valuable information for the structural confirmation of this compound derivatives.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| m/z | Postulated Fragment | Formula |

|---|---|---|

| 94 | [M]⁺ | [C₅H₆N₂]⁺ |

| 93 | [M-H]⁺ | [C₅H₅N₂]⁺ |

| 67 | [M-HCN]⁺ | [C₄H₅N]⁺ |

| 66 | [M-N₂]⁺ | [C₅H₆]⁺ |

| 52 | [C₄H₄]⁺ | [C₄H₄]⁺ |

| 40 | [C₂H₂N]⁺ | [C₂H₂N]⁺ |

X-ray Crystallography for Structural Elucidation

The crystal system and space group are fundamental properties of a crystalline solid. For pyrazole derivatives, a variety of crystal systems have been observed, with monoclinic and triclinic systems being common. For example, a pyrazole derivative, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, crystallizes in the monoclinic system with the space group P2₁/m. researchgate.net The specific crystal system and space group of this compound would be determined by the way the molecules pack in the crystal lattice, which is influenced by intermolecular forces.

Table 2: Representative Crystallographic Data for a Substituted Pyrazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.348(2) |

| b (Å) | 9.793(2) |

| c (Å) | 16.366(4) |

| α (°) | 90 |

| β (°) | 87.318(6) |

| γ (°) | 90 |

| V (ų) | 1493.5(5) |

| Z | 4 |

Data is for a representative pyrazole derivative and not this compound itself.

The geometry of the pyrazole ring is of particular interest. In substituted pyrazoles, the endocyclic bond lengths and angles can be influenced by the electronic effects of the substituents. nih.gov The C=C double bond of the ethenyl group is expected to have a bond length of approximately 1.34 Å. The bond connecting the vinyl group to the pyrazole ring (C-C) would be a single bond with some double bond character due to conjugation. The internal angles of the pyrazole ring are typically close to 108° for the C-C-C and C-N-N angles and around 110° for the N-N-C and N-C-C angles. The planarity of the pyrazole ring and the orientation of the vinyl substituent would be described by dihedral angles.

Table 3: Expected Bond Lengths and Angles for this compound Based on Analogous Structures

| Bond/Angle | Expected Value |

|---|---|

| N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å |

| C3-C4 | ~1.41 Å |

| C4-C5 | ~1.37 Å |

| C5-N1 | ~1.34 Å |

| C3-C(ethenyl) | ~1.47 Å |

| C(ethenyl)=C(ethenyl) | ~1.34 Å |

| N1-N2-C3 | ~111° |

| N2-C3-C4 | ~105° |

| C3-C4-C5 | ~106° |

| C4-C5-N1 | ~106° |

Intermolecular interactions are crucial in determining the packing of molecules in a crystal. imedpub.com For this compound, the presence of the N-H group allows for the formation of hydrogen bonds, which are strong directional interactions. cardiff.ac.uk These N-H···N hydrogen bonds can lead to the formation of dimers, chains, or more complex networks in the solid state. niscpr.res.in

Computational Chemistry and Theoretical Studies on 3 Ethenyl 1h Pyrazole Systems

Molecular Dynamics Simulations

In the context of pyrazole (B372694) derivatives, MD simulations have been instrumental in understanding their interaction mechanisms with various biological targets and materials. For instance, studies on pyrazole derivatives as corrosion inhibitors for steel in acidic media have utilized MD simulations to investigate their adsorption behavior on metal surfaces. These simulations reveal the preferred orientation of the inhibitor molecules on the surface, which is crucial for their protective action. It is often observed that a planar or parallel orientation of the molecule on the metal surface is favored, as this maximizes the surface coverage and displaces a greater number of corrosive species.

Similarly, MD simulations are employed to explore the binding modes of pyrazole-containing compounds with biological receptors. For example, in the design of novel pyrazole-based inhibitors for enzymes like acetylcholinesterase, MD simulations can confirm the stability of the ligand-receptor complex predicted by molecular docking. tandfonline.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone and ligand atoms are analyzed to assess the stability of the complex over the simulation time. tandfonline.com A stable binding is often characterized by low RMSD values for the ligand within the binding pocket.

For a hypothetical MD simulation of 3-Ethenyl-1H-pyrazole, one could expect to observe the conformational flexibility of the ethenyl group relative to the pyrazole ring. The simulation would also elucidate the intermolecular interactions, such as hydrogen bonding involving the pyrazole nitrogen atoms, and π-π stacking interactions between the aromatic rings in a condensed phase.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Pyrazole Derivatives

| Parameter | Description | Typical Value/Observation | Significance |

| Binding Energy | The energy released upon the interaction of a pyrazole derivative with a surface or receptor. | Varies significantly based on the system (e.g., -100 to -150 kJ/mol for inhibitor-receptor binding). tandfonline.com | A more negative value indicates stronger and more stable binding. |

| RMSD of Ligand | Root Mean Square Deviation of the ligand's atomic positions from a reference structure over time. | Low values (e.g., < 2 Å) within a binding site suggest stable binding. tandfonline.com | Indicates the stability of the ligand's conformation and position. |

| Adsorption Orientation | The preferred orientation of the molecule when adsorbed onto a surface. | Often parallel to the surface for planar pyrazole derivatives. | Maximizes surface coverage and interaction. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is typically colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green represents regions of neutral potential.

For pyrazole and its derivatives, MEP maps highlight the distribution of charge arising from the nitrogen and carbon atoms in the ring and any substituents. In the case of 1H-pyrazole, the MEP map shows a region of negative potential around the sp2 hybridized nitrogen atom (N2), indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor. rjpbcs.com Conversely, the region around the N-H group exhibits a positive potential, making it a site for nucleophilic attack and a hydrogen bond donor. researchgate.net

For this compound, an MEP map would be expected to show a negative potential region around the N2 atom of the pyrazole ring. The ethenyl group would also influence the charge distribution, likely showing a region of higher electron density associated with the π-bond, which could also be a site for electrophilic attack. The hydrogen atom on the N1 nitrogen would be a region of positive potential.

Table 2: Predicted Reactive Sites of 1H-Pyrazole based on MEP Analysis

| Region | Electrostatic Potential | Type of Attack |

| Around N2 Atom | Negative (Red) rjpbcs.com | Electrophilic Attack |

| Around N1-H Group | Positive (Blue) rjpbcs.com | Nucleophilic Attack |

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a crucial role in the prediction and design of molecules with significant NLO properties. The key parameters that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

Pyrazole derivatives have been identified as a promising class of compounds for NLO applications. The presence of a π-conjugated system and the possibility of introducing electron-donating and electron-accepting groups allow for the tuning of their NLO properties. Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the hyperpolarizability of these molecules.

For instance, studies on pyrazoline derivatives with donor and acceptor substituents have shown that the magnitude of the first hyperpolarizability (β) is highly dependent on the nature of these groups. A strong intramolecular charge transfer from the donor to the acceptor group, facilitated by the π-system of the pyrazole ring, generally leads to a larger β value. researchgate.net

In the case of this compound, the ethenyl group acts as a π-system that can be part of a larger conjugated system if other suitable groups are present. The NLO properties could be enhanced by introducing a strong electron-donating group at one end of the molecule and a strong electron-accepting group at the other, to facilitate intramolecular charge transfer.

Table 3: Calculated First Hyperpolarizability (β) for Representative Pyrazole Derivatives

| Compound | Substituents | Calculated β (esu) | Computational Method |

| Ferrocenylpyrazole derivative with -NO2 | Donor: Ferrocene, Acceptor: -NO2 | 91 x 10-30 | DFT scispace.com |

| Ferrocenylpyrazole derivative with -CN | Donor: Ferrocene, Acceptor: -CN | High | DFT scispace.com |

| Ferrocenylpyrazole derivative with -CF3 | Donor: Ferrocene, Acceptor: -CF3 | High | DFT scispace.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity.

QSAR studies on pyrazole derivatives have been conducted for various biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. researchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a training set, which can be topological, electronic, or steric in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity.

For example, a QSAR study on a series of 3,5-bipyridinyl-1H-pyrazole derivatives identified the crucial role of the core pyrazole fragment for their anticonvulsant activity. researchgate.net The developed QSAR models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. A statistically significant QSAR model is characterized by a high correlation coefficient (R²) and a high predictive ability, often assessed by cross-validation (q²). nih.gov

Table 4: Common Descriptors and Statistical Parameters in QSAR Studies of Pyrazole Derivatives

| Category | Example Descriptors | Statistical Parameter | Typical Value for a Good Model |

| Electronic | Dipole moment, HOMO/LUMO energies dergipark.org.tr | Correlation Coefficient (R²) | > 0.8 nih.gov |

| Topological | Randic index, Balaban index | Cross-validation Coefficient (q²) | > 0.6 nih.gov |

| Steric | Molar refractivity, Surface area | F-statistic | High value indicating statistical significance dergipark.org.tr |

Applications of 3 Ethenyl 1h Pyrazole and Its Derivatives in Medicinal Chemistry and Biological Research

Antimicrobial Activities

Pyrazole (B372694) derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a wide spectrum of bacteria and fungi. Their structural versatility allows for the development of compounds with potent and selective antimicrobial properties.

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Numerous studies have highlighted the potent antibacterial activity of pyrazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govgreenpharmacy.infonih.gov

Substituted pyrazole analogs have shown significant inhibitory effects on various bacterial strains. For instance, a series of 1,3,5-trisubstituted pyrazole derivatives demonstrated good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae. greenpharmacy.info The presence of certain substituents, such as halogens (Cl, Br, F) and nitro groups, at the third and fifth positions of the pyrazole ring was found to enhance antibacterial activity. greenpharmacy.info

In another study, novel pyrazole-imidazole-triazole hybrids were reported as potent growth inhibitors of S. aureus, E. coli, and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov Similarly, coumarin-substituted and pyran-fused derivatives of pyrazole have shown potent growth inhibition of bacteria, including S. aureus and P. aeruginosa, with MIC values ranging from 1.56–6.25 μg/ml. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole derivatives:

| Compound Type | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| Naphthyl-substituted pyrazole-derived hydrazones | Gram-positive strains, A. baumannii | MIC: 0.78–1.56 μg/ml | nih.gov |

| 1,3,5-trisubstituted pyrazole derivatives | E. coli | Zone of Inhibition: up to 16.02 ± 0.26 mm | greenpharmacy.info |

| 1,3,5-trisubstituted pyrazole derivatives | K. pneumoniae | Zone of Inhibition: up to 17.25 + 0.36 mm | greenpharmacy.info |

| Pyrazole-imidazole-triazole hybrids | S. aureus, E. coli, P. aeruginosa | Low μmol/ml range | nih.gov |

| Coumarin-substituted and pyran-fused pyrazoles | S. aureus, P. aeruginosa | MIC: 1.56–6.25 μg/ml | nih.gov |

Antifungal Efficacy

Pyrazole derivatives have also demonstrated significant potential as antifungal agents. niscpr.res.innih.gov A variety of substituted pyrazoles have been synthesized and tested against different fungal pathogens, showing promising results.

For example, a series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov One of the isoxazolol pyrazole carboxylate derivatives displayed strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov

Another study on pyrazole thio-oxadiazole derivatives revealed good antifungal activity, with one compound emerging as a particularly promising antifungal agent. niscpr.res.in Furthermore, 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide displayed high antifungal activity with MIC values in the range of 2.9–7.8 µg/mL against tested fungal strains. nih.gov

The antifungal activity of selected pyrazole derivatives is highlighted in the table below:

| Compound Type | Fungal Strain | Activity (MIC/EC50) | Reference |

| Isoxazolol pyrazole carboxylate | R. solani | EC50: 0.37 μg/mL | nih.gov |

| Pyrazole thio-oxadiazole derivatives | Various fungal pathogens | Good activity | niscpr.res.in |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Various fungal pathogens | MIC: 2.9–7.8 µg/mL | nih.gov |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | MIC: 0.015 μmol mL⁻¹ | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazole derivatives are attributed to various mechanisms of action that interfere with essential cellular processes in microorganisms.

One of the key mechanisms is the disruption of the bacterial cell wall. nih.gov Certain naphthyl-substituted pyrazole-derived hydrazones have been shown to exert their antibacterial effect through this mechanism. nih.gov

Another important target for pyrazole derivatives is DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov In silico studies have predicted that some pyrazole compounds are potent inhibitors of S. aureus DNA gyrase, and subsequent testing has confirmed moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov The binding affinity of pyrazole-imidazole-triazole hybrids with DNA gyrase has also been predicted as their mode of action. nih.gov

Inhibition of protein synthesis is another mechanism by which pyrazole derivatives can exhibit antimicrobial activity. By targeting bacterial ribosomes, these compounds can disrupt the translation process, leading to cell death.

Anti-inflammatory Properties

The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. ijpsjournal.comnih.gov Several clinically used non-steroidal anti-inflammatory drugs (NSAIDs) incorporate the pyrazole moiety, highlighting its importance in this therapeutic area. nih.gov

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism through which pyrazole derivatives exert their anti-inflammatory effects is the inhibition of cyclooxygenase (COX) enzymes. ijpsjournal.comnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.

Many pyrazole derivatives have been developed as selective COX-2 inhibitors, which offers the advantage of reducing inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. ijpsjournal.comnih.gov For instance, a study on new pyrazole–pyridazine hybrids identified compounds with higher COX-2 inhibitory action than the well-known selective COX-2 inhibitor, celecoxib (B62257), with IC50 values as low as 1.15 μM. nih.gov

The following table presents the COX-2 inhibitory activity of some pyrazole derivatives:

| Compound Type | COX-2 Inhibition (IC50) | Reference |

| Pyrazole–pyridazine hybrids (Trimethoxy derivatives) | 1.15 μM | nih.gov |

| 3-(trifluoromethyl)-5-arylpyrazole | 0.02 μM | ijpsjournal.com |

| Pyrazole-thiazole hybrid | 0.03 μM | ijpsjournal.com |

In vivo and In vitro Models for Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively evaluated using various in vivo and in vitro models.

In vivo models are crucial for assessing the efficacy of compounds in a whole-organism setting. The carrageenan-induced paw edema model in rats is a widely used acute inflammation model. nih.gov In this model, pyrazole derivatives have been shown to significantly reduce paw edema. nih.gov For example, some 1,3,4-trisubstituted pyrazole derivatives exhibited excellent anti-inflammatory activity, with inhibition percentages comparable to the standard drug diclofenac (B195802). nih.gov

The cotton pellet-induced granuloma and sponge implantation models are used to study the chronic anti-inflammatory effects of compounds. ijpsjournal.com Novel 1H-pyrazolyl derivatives have demonstrated anti-inflammatory activity comparable to indomethacin (B1671933) in these models, with the added benefit of minimal ulcerogenic effects. ijpsjournal.com

In vitro models provide insights into the cellular and molecular mechanisms of anti-inflammatory action. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are commonly used to assess the ability of compounds to suppress the production of pro-inflammatory mediators. ijpsjournal.com Pyrazole derivatives have been shown to reduce the levels of cytokines such as IL-6 in these cells. ijpsjournal.com COX inhibition assays are another critical in vitro tool used to determine the potency and selectivity of pyrazole derivatives against COX-1 and COX-2 enzymes. ijpsjournal.comnih.gov

Anticancer and Cytotoxic Activities

Derivatives of the pyrazole nucleus have demonstrated considerable potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. nih.govmdpi.com Research into 3-ethenyl-1H-pyrazole derivatives is part of a broader effort to develop more effective and selective cancer therapies. nih.gov

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Pyrazole derivatives have been shown to trigger apoptosis in cancer cells through multiple pathways. waocp.orgresearchgate.net For example, the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) was found to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway. waocp.orgresearchgate.net

Other pyrazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov Specifically, certain 1,3,5-trisubstituted-1H-pyrazole derivatives demonstrated the ability to activate Bax, p53, and Caspase-3, leading to apoptotic cell death. nih.gov The novel pyrazole derivative PTA-1 has also been shown to induce apoptosis through phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation in MDA-MB-231 cells. mdpi.com

Cytotoxicity against Various Cancer Cell Lines

Derivatives of this compound have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The pyrazole scaffold has been incorporated into numerous compounds that exhibit potent cytotoxic activity. nih.gov For example, a novel pyrazole derivative, PTA-1, demonstrated cytotoxicity in the low micromolar range against 17 different human cancer cell lines. mdpi.com

In another study, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles were assessed for their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line. waocp.org The most active compound, 3f, exhibited IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours of treatment, respectively. researchgate.net Furthermore, triarylpyrazole derivatives have shown good cytotoxicity against human colon carcinoma (HT-29), epithelial carcinoma (U-87MG), and pancreatic cancer (Panc-1) cell lines. nih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| PTA-1 | Various (17 human cancer cell lines) | Low micromolar range | mdpi.com |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (3f) | MDA-MB-468 | 14.97 (24h), 6.45 (48h) | researchgate.net |

| 3-amino-5-phenylpyrazole derivative [I] | MCF-7 | 0.03837 | bioworld.com |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) | Hep | 3.25 µg/mL | nih.gov |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline (1) | P815 | 17.82 µg/mL | nih.gov |

| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (3) | Hep | 6.92 µg/mL | nih.gov |

| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine (3) | P815 | 37.21 µg/mL | nih.gov |

Selectivity towards Cancer Cells vs. Normal Cells

A critical aspect of cancer chemotherapy is the selective targeting of cancer cells while minimizing harm to healthy cells. Several pyrazole derivatives have demonstrated a favorable selectivity index. For instance, the novel pyrazole derivative PTA-1 showed less cytotoxicity to non-cancerous human cells, indicating a desirable selective cytotoxicity index for killing cancer cells. mdpi.com Similarly, a study on 1,3-diphenyl-1H-pyrazole hybrids found that while compounds 5r and 5i showed high cytotoxicity against cancer cells, they exhibited only moderate growth inhibition on normal HEK cells, with IC50 values of 38.30 µM and 45.23 µM, respectively, suggesting a degree of selectivity. mdpi.com

Other Pharmacological Activities

Beyond their anticancer properties, derivatives of this compound have been explored for other potential therapeutic applications, including antioxidant activities.

Antioxidant Properties

The pyrazole nucleus is a feature in compounds that exhibit antioxidant activity, which is the ability to neutralize harmful free radicals in the body. nih.gov Phenyl-pyrazolone derivatives, which are structurally related to the antioxidant drug edaravone, have been shown to display significant antioxidant properties by scavenging oxygen free radicals. mdpi.com A series of pyrazolic heterocyclic compounds were investigated for their antioxidant activities, with some compounds showing high radical scavenging rates. nih.gov The antioxidant potential of these compounds is often evaluated using assays such as DPPH radical scavenging. nih.gov While specific studies focusing solely on the antioxidant properties of this compound are not extensively documented, the inherent antioxidant capacity of the broader pyrazole class suggests this as a promising area for future investigation.

| Compound | Antioxidant Activity (% at 80 mg/mL) | Reference |

|---|---|---|

| Pyrazolic heterocyclic compound 8 | 96.64 | researchgate.net |

| Pyrazolic heterocyclic compound 1 | 77.31 | researchgate.net |

| Pyrazolic heterocyclic compound 10 | 71.71 | researchgate.net |

| Pyrazolic heterocyclic compound 3 | 58.79 | researchgate.net |

| Pyrazolic heterocyclic compound 4 | 49.57 | researchgate.net |

Antiviral Activities

Pyrazole-based compounds have emerged as a significant class of antiviral agents, demonstrating efficacy against a range of viral pathogens. researchgate.net Research has shown that derivatives of the pyrazole scaffold can interfere with various stages of the viral life cycle. researchgate.net

A study focusing on new 3-methyl-1,5-diphenyl-1H-pyrazole derivatives revealed potent in vitro activity against herpes simplex virus type-1 (HSV-1). researchgate.net One compound, in particular, exhibited a strong antiviral effect with a half-maximal inhibitory concentration (IC50) value of 0.02, indicating higher potency than the reference drug, acyclovir. researchgate.net Similarly, newly synthesized 4-substituted pyrazole derivatives were evaluated for their effectiveness against the Newcastle disease virus (NDV), a major concern in the poultry industry. researchgate.netnih.gov In these studies, a hydrazone derivative and a thiazolidinedione derivative provided complete (100%) protection against NDV with no mortality. researchgate.netnih.gov

Further research into adamantane-pyrazole derivatives has shown antiviral activity against the Foot and Mouth Disease Virus (FMDV) both in vitro and in vivo. johnshopkins.edu In studies using baby mice, certain diaryl pyrazole derivatives offered 100% protection at concentrations comparable to the antiviral drug amantadine. johnshopkins.edu More recently, hydroxyquinoline-pyrazole derivatives have been identified as potent inhibitors of several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, highlighting the scaffold's potential in combating global health threats. nih.gov

Table 1: Antiviral Activity of Selected Pyrazole Derivatives

| Derivative Class | Target Virus | Key Finding | Reference |

|---|---|---|---|

| 3-Methyl-1,5-diphenyl-1H-pyrazoles | Herpes Simplex Virus Type-1 (HSV-1) | Exhibited strong antiviral activity with an IC50 value of 0.02, surpassing the reference drug. | researchgate.net |

| 4-Substituted Pyrazoles | Newcastle Disease Virus (NDV) | Hydrazone and thiazolidinedione derivatives achieved 100% protection with 0% mortality. | researchgate.netnih.gov |

| Adamantane-Pyrazoles | Foot and Mouth Disease Virus (FMDV) | Provided 100% protection in mice at concentrations of 40-50 µg/ml. | johnshopkins.edu |

Analgesic Properties

The pyrazole nucleus is a well-established pharmacophore in the design of analgesic agents. nih.govrjpbr.com Numerous studies have confirmed the pain-relieving properties of pyrazole derivatives using various in vivo models, such as the acetic acid-induced writhing test and the hot plate test. nih.govderpharmachemica.com

The structural modification of the pyrazole ring has led to the development of compounds with significant antinociceptive effects. For instance, the fusion of a pyrimidine (B1678525) moiety to the pyrazole backbone yielded a derivative that reduced abdominal writhing by 83% in animal models. nih.gov The mechanism for some of these compounds is believed to involve the activation of opioid receptors and the blockage of acid-sensing ion channels (ASICs). nih.gov

Research into a novel series of celecoxib derivatives, a well-known pyrazole-based anti-inflammatory drug, showed that most of the new compounds exhibited higher in vivo anti-inflammatory activity than celecoxib itself. mdpi.com Another study reported that a benzothiophen-2-yl pyrazole carboxylic acid derivative showed more potent analgesic and anti-inflammatory activity than both celecoxib and indomethacin. mdpi.com These findings underscore the potential for developing new and more effective analgesics by modifying the pyrazole scaffold. zsmu.edu.uaalliedacademies.org

Table 2: Analgesic Activity of Selected Pyrazole Derivatives

| Derivative Class | Test Model | Key Finding | Reference |

|---|---|---|---|

| Pyrazole-pyrimidine Fused Compound | Acetic acid writhing test | Reduced abdominal writhing by 83%. | nih.gov |

| Fluorine-substituted Phenyl Pyrazoles | Not Specified | Antinociceptive effect associated with opioid receptor activation and ASIC-1α blockage. | nih.gov |

| Benzothiophen-2-yl Pyrazole Carboxylic Acid | Not Specified | Showed analgesic activity superior to celecoxib and indomethacin. | mdpi.com |

Antidiabetic Properties

Pyrazole derivatives have been extensively investigated as potential therapeutic agents for diabetes mellitus. nih.gov Their mechanisms of action are diverse, ranging from enzyme inhibition to receptor agonism. ovid.comresearchgate.net One key target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), where certain pyrazole compounds act as agonists, a mechanism shared by the thiazolidinedione class of antidiabetic drugs. nih.gov

Another major strategy involves the inhibition of carbohydrate-digesting enzymes. tandfonline.com Derivatives of pyrazole have been shown to inhibit α-amylase and α-glucosidase, which helps to control post-meal blood glucose spikes. mdpi.cominnspub.net In one study, a series of novel 1,5-diaryl pyrazole derivatives were synthesized, with one compound demonstrating a significant plasma glucose reduction of 64% in vivo. mdpi.com

Other molecular targets for pyrazole-based antidiabetic agents include G-protein coupled receptor 142 (GPR142), for which amino-pyrazole-phenylalanine carboxylic acid derivatives have shown good agonist activity. mdpi.com Furthermore, pyrazoline derivatives, a related class of compounds, have also surfaced as promising candidates due to their ability to inhibit key metabolic enzymes and improve insulin (B600854) sensitivity. innspub.net

Table 3: Antidiabetic Activity and Targets of Pyrazole Derivatives

| Derivative Class | Molecular Target/Mechanism | Key Finding | Reference |

|---|---|---|---|

| 1,5-Diaryl Pyrazoles | Not specified | Reduced plasma glucose by 64%. | mdpi.com |

| Substituted Pyrazoles | α-amylase and α-glucosidase inhibition | Emerged as excellent antidiabetic agents with low IC50 values. | mdpi.com |

| Pyrazole-3-one Compounds | PPARγ agonism | Docking studies and in vivo tests confirmed hypoglycemic activity. | nih.gov |

Antidepressant and Anxiolytic Activities

The pyrazole scaffold is integral to several compounds with activity in the central nervous system (CNS), including antidepressant and anxiolytic effects. nih.gov The established antidepressant agent fezolamide, for example, contains a pyrazole moiety. nih.gov

Recent research has focused on synthesizing new pyrazoline derivatives to explore their antidepressant potential. nih.gov In vivo studies, such as the Tail Suspension Test (TST) in mice, are commonly used to evaluate this activity. researchgate.net One investigation into ten new 1,3,5-pyrazoline derivatives found that several compounds possessed the potential to decrease the duration of immobility, with one derivative containing a hydroxyl group showing the highest activity. nih.gov

Molecular docking studies have been employed to understand the potential mechanism of action for these compounds. nih.gov These computational analyses suggest that the antidepressant effects of some pyrazoline derivatives may be attributed to their interaction with and inhibition of the monoamine oxidase-A (MAO-A) enzyme. nih.gov

Mechanism of Action Studies

Understanding the precise mechanisms by which pyrazole derivatives exert their biological effects is crucial for the development of targeted and effective therapeutics. Studies have focused on identifying molecular targets and characterizing interactions such as enzyme inhibition.

Molecular Target Identification

The diverse pharmacological activities of pyrazole derivatives are a result of their ability to interact with a wide range of biological targets.

Receptors: In the context of diabetes, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) has been identified as a key target for pyrazole-based agonists. nih.gov For their analgesic effects, some pyrazole analogs are thought to interact with opioid receptors. nih.gov

Enzymes: Enzymes are a major class of targets. As detailed in the following section, pyrazoles inhibit enzymes like cyclooxygenases (COX), monoamine oxidases (MAO), and various metabolic enzymes. mdpi.comnih.gov

Ion Channels: The acid-sensing ion channel subtype 1α (ASIC-1α) has been implicated as a target for some pyrazole compounds, contributing to their antinociceptive properties. nih.gov

Nucleic Acids: For some anticancer pyrazole derivatives, DNA has been identified as a potential molecular target. Studies on 1H-pyrazole-3-carboxamide derivatives suggest they can bind to the minor groove of DNA and induce cleavage of supercoiled plasmid DNA, contributing to their antiproliferative effects. jst.go.jp

Immune Receptors: In antiviral research, molecular docking simulations have pointed to the immune receptor TLR4 as a potential target for pyrazole derivatives in the context of Newcastle disease virus. researchgate.net

Enzyme Inhibition Studies

Enzyme inhibition is one of the most well-documented mechanisms of action for pyrazole derivatives across various therapeutic areas.

Cyclooxygenase (COX): Many pyrazole derivatives exhibit anti-inflammatory and analgesic effects through the inhibition of COX enzymes, with a particular selectivity for the COX-2 isoform often being a key objective to reduce gastrointestinal side effects. nih.govmdpi.com

Monoamine Oxidase (MAO): The inhibition of MAO-A and MAO-B is a critical mechanism for the antidepressant and neuroprotective properties of pyrazole and pyrazoline derivatives. nih.govresearchgate.netresearchgate.net

Diabetic-Related Enzymes: For the management of diabetes, pyrazole derivatives have been developed as inhibitors of α-amylase and α-glucosidase, which control carbohydrate metabolism. researchgate.nettandfonline.com They also act as inhibitors of Dipeptidyl peptidase-4 (DPP-4) and sodium-glucose co-transporter-2 (SGLT2). researchgate.netekb.eg

Other Enzymes: The scope of enzyme inhibition by pyrazoles is broad. Studies have identified pyrazole-based compounds as selective inhibitors of urease and butyrylcholinesterase. researchgate.net In the search for new antibiotics, pyrazole thioether scaffolds have been used to prepare inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov

Table 4: Enzyme Inhibition by Pyrazole Derivatives

| Enzyme Target | Therapeutic Area | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | nih.govmdpi.com |

| Monoamine Oxidase (MAO-A/B) | Depression, Neurodegenerative Disorders | nih.govresearchgate.net |

| α-Amylase / α-Glucosidase | Diabetes | researchgate.nettandfonline.com |

| Dipeptidyl Peptidase-4 (DPP-4) | Diabetes | researchgate.netekb.eg |

| Butyrylcholinesterase | Alzheimer's Disease | researchgate.net |

Receptor Binding Studies

Receptor binding assays are crucial for determining the affinity of a compound for its biological target. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics derived from these studies, with lower values indicating higher potency. Pyrazole derivatives have demonstrated significant binding affinities across a diverse range of receptors, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in pathological processes.

For instance, a series of pyrazole derivatives were evaluated for their antagonistic activity at the cannabinoid CB1 receptor. The lead compound, SR141716A, and its analogs showed potent and selective binding, with structural modifications significantly influencing affinity. acs.org One of the most potent compounds in this series, which features a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position, demonstrates the high affinity achievable with this scaffold. acs.org

In the realm of oncology, pyrazole-based compounds have been identified as potent kinase inhibitors. A series of pyrazolyl benzimidazoles showed strong inhibitory effects against Aurora A and B kinases, with IC50 values in the nanomolar range. nih.gov Similarly, pyrazole derivatives have shown high affinity for Akt1 kinase, with Ki values as low as 0.08 nM. nih.gov Another study highlighted pyrazole-based compounds with potent activity against several cancer cell lines, with IC50 values in the low micromolar to nanomolar range against targets like VEGFR-2 and CDK2. nih.gov

The following table summarizes the binding affinities of selected pyrazole derivatives against various biological targets.

| Compound Class / Derivative | Target | Binding Affinity (IC50 / Ki) | Reference |

|---|---|---|---|

| Pyrazolyl Benzimidazole (Compound 7) | Aurora A Kinase | IC50 = 28.9 nM | nih.gov |

| Pyrazolyl Benzimidazole (Compound 7) | Aurora B Kinase | IC50 = 2.2 nM | nih.gov |

| Afuresertib Analog (Compound 2) | Akt1 Kinase | IC50 = 1.3 nM | nih.gov |

| Pyrene-pyrazole Analog (Compound 16) | MCF7 Breast Cancer Cells | IC50 = 1.0 µM | nih.gov |

| Pyrene-pyrazole Analog (Compound 16) | MDA-MB231 Breast Cancer Cells | IC50 = 0.5 µM | nih.gov |

| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29 Colon Cancer Cells | IC50 = 3.17 µM | nih.gov |

| Pyrazole N-Aryl Sulfonate (Compound 4d) | SAS Oral Squamous Carcinoma Cells | IC50 = 7.46–24.28 µM | mdpi.com |

| Pyrazole Derivative (RNB-61) | mouse Cannabinoid Receptor 2 (mCB2R) | Ki = 1.33 nM | acs.org |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For the pyrazole scaffold, extensive SAR studies have guided the optimization of lead compounds into potent and selective drug candidates.

Key findings from SAR studies on pyrazole derivatives include:

Substitution Pattern: The positions and nature of substituents on the pyrazole ring are critical for activity. For cannabinoid CB1 receptor antagonists, potent activity requires a para-substituted phenyl ring at the C5-position, a carboxamido group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position. acs.org

Bioisosteric Replacement: The pyrazole ring can serve as a bioisostere for a benzene (B151609) ring, a strategy used to enhance potency and improve physicochemical properties like solubility and lipophilicity. nih.gov This has been applied in designing inhibitors for enzymes like PARP-1, where the nitrogen atom placement in the pyrazole ring is crucial for forming a key intramolecular hydrogen bond that enhances inhibitory activity. nih.gov

Influence of Specific Groups: In a series of pyrazole-based kinase inhibitors, a cyclobutyl group was found to be more optimal for activity than smaller or larger alkyl or aryl groups. nih.gov The same study found that a biphenyl (B1667301) moiety was more favorable for activity than other aromatic systems like naphthalene. nih.gov For meprin α and β inhibitors, a 3,5-diphenylpyrazole (B73989) scaffold serves as a potent starting point, with further modifications to the phenyl rings allowing for the modulation of activity and selectivity. nih.gov

Target-Specific Requirements: For inhibitors of Aurora kinases, a nitro group on an attached phenyl ring was found to be more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents. nih.gov In the case of ceftolozane, an antibacterial agent, the pyrazole ring provides stability against certain β-lactamase enzymes. nih.gov

These examples underscore the versatility of the pyrazole core, where systematic structural modifications enable fine-tuning of pharmacological activity against a wide array of biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor or enzyme. These simulations provide invaluable insights into the molecular basis of ligand-target interactions, guiding rational drug design. Numerous studies have employed molecular docking to elucidate the binding modes of pyrazole derivatives.

Docking studies have shown that pyrazole derivatives can effectively inhibit various protein kinases by binding to their ATP-binding sites. mdpi.combioinformation.netnih.gov For example, docking of pyrazole derivatives into the active sites of VEGFR-2, Aurora A, and CDK2 revealed that these compounds could be potential inhibitors, with calculated minimum binding energies ranging from -8.57 to -10.35 kJ/mol. bioinformation.netresearchgate.net The interactions often involve hydrogen bonds with key residues in the hinge region of the kinase, mimicking the binding of ATP. nih.gov For instance, a potent pyrazole-based RET kinase inhibitor was shown to form two crucial hydrogen bonds with the hinge residue Ala807. nih.gov

In a study targeting cyclooxygenase-2 (COX-2), pyrazole derivatives displayed superior binding energies (ranging from -9.8 to -10.9 kcal/mol) compared to the standard drug diclofenac (-6.5 kcal/mol). mdpi.com The interactions involved hydrogen bonds with residues such as TYR136 and PRO154 within the enzyme's active site. mdpi.com

Furthermore, docking simulations have been used to understand the interaction of pyrazole derivatives with non-kinase targets. Studies on pyrazole hybrid chalcones as potential anticancer agents showed that these molecules could bind effectively within the colchicine-binding site of tubulin, with binding energies ranging from -48.34 to -91.43 Kcal/mol, indicating a high affinity and stability for the protein. mdpi.com

The table below summarizes results from various molecular docking studies of pyrazole derivatives.

| Compound Class | Target Protein (PDB ID) | Binding Energy (kcal/mol or kJ/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1,3,4-thiadiazole-pyrazole derivative (1b) | VEGFR-2 (2QU5) | -10.09 kJ/mol | N/A | bioinformation.netresearchgate.net |

| 1,3,4-thiadiazole-pyrazole derivative (1d) | Aurora A (2W1G) | -8.57 kJ/mol | N/A | bioinformation.netresearchgate.net |

| pyrazole-4-carboxamide derivative (2b) | CDK2 (2VTO) | -10.35 kJ/mol | Ile10, Lys20, Lys89, Asp145 | bioinformation.netnih.govresearchgate.net |

| Pyrazole derivative (Compound 25) | RET Kinase | -7.14 kcal/mol | Ala807, Lys808, Tyr806 | nih.gov |

| Pyridine-pyrazole derivative (Compound 12) | COX-2 | -10.9 kcal/mol | CYS47, TYR136 | mdpi.com |

| Pyrazole Hybrid Chalcone Conjugates | Tubulin (1SA0) | -48.34 to -91.43 Kcal/mol | ASN249, ALA250, LYS254, CYS241 | mdpi.com |

Applications in Materials Science and Engineering

Corrosion Inhibition

The use of organic compounds as corrosion inhibitors is a critical strategy in protecting metals from degradation, particularly in acidic environments. thieme-connect.de Pyrazole (B372694) derivatives have been widely recognized as effective corrosion inhibitors for various metals, including steel. nih.govaccelachem.combiosynth.com Their inhibitory action stems from the ability of the molecule to adsorb onto the metal surface. This adsorption process blocks the active corrosion sites, mitigating the destructive electrochemical processes. thieme-connect.de

The effectiveness of pyrazole-based inhibitors is attributed to the presence of nitrogen heteroatoms, which have lone pairs of electrons, and the π-electrons of the aromatic ring. These electrons can be shared with the vacant d-orbitals of the metal, forming a stable, protective coordination layer on the surface. accelachem.comdundee.ac.uk The adsorption can be either physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds. thieme-connect.de Studies on various pyrazole derivatives show that their inhibition efficiency increases with concentration, reaching high percentages of protection. nih.govdundee.ac.uk For instance, certain pyrazole derivatives have demonstrated inhibition efficiencies of over 90% for mild steel in hydrochloric acid solutions. nih.gov

While specific studies on 3-Ethenyl-1H-pyrazole are not extensively documented in this direct context, its fundamental pyrazole structure strongly suggests it would exhibit similar corrosion-inhibiting properties. The ethenyl group may further influence its adsorption characteristics and its potential to be incorporated into protective polymer coatings.

Table 1: Corrosion Inhibition Efficiency of Various Pyrazole Derivatives on Steel in Acidic Media

| Pyrazole Derivative | Medium | Max Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | 1 M HCl | 80% | nih.gov |

| E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | 1 M HCl | 94% | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 1 M HCl | 91.8% | dundee.ac.uk |

Ligands in Coordination Chemistry

Pyrazoles and their derivatives are exceptionally versatile ligands in coordination chemistry. google.comgoogle.com They can coordinate to metal ions in various modes, acting as neutral monodentate ligands or, upon deprotonation, as anionic bridging ligands, which has led to the creation of a vast array of coordination compounds with diverse structural topologies. google.com The ability to functionalize the pyrazole ring at different positions allows for the synthesis of polydentate ligands, which can form stable chelate complexes with metal ions. google.comscispace.comgoogle.com